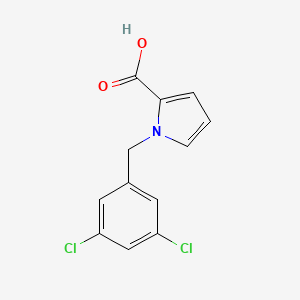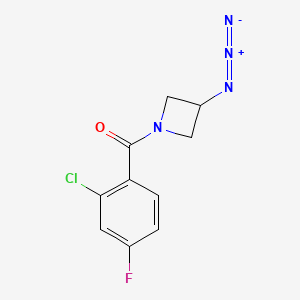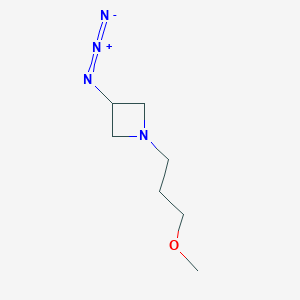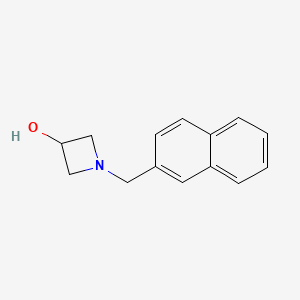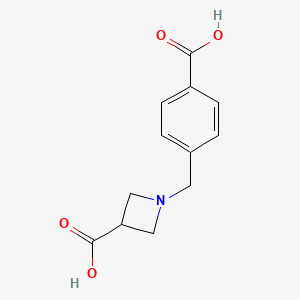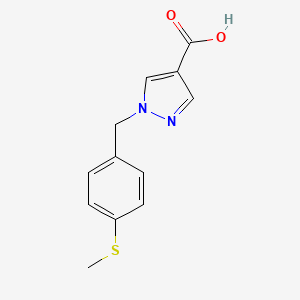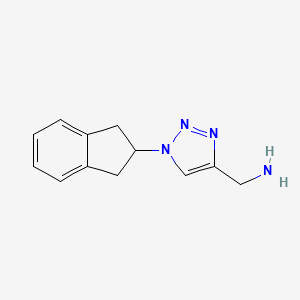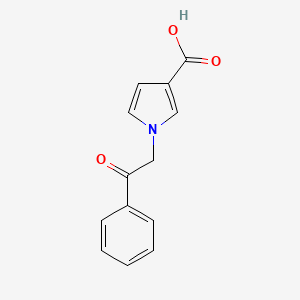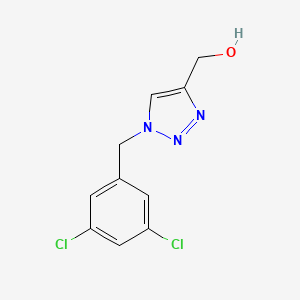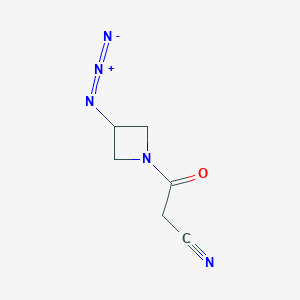
2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol
説明
2-(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is a chemical compound that features a piperidine ring substituted with a tetrahydropyran group and an ethan-1-ol moiety
作用機序
Target of Action
The primary target of the compound 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is currently unknown . The compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will help to understand the biochemical pathways influenced by this compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生化学分析
Biochemical Properties
2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acid phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters . This interaction can affect the enzyme’s activity, potentially altering phosphate metabolism within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production, transport, and recycling of phosphate, which is crucial for energy metabolism and cellular signaling . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to interact with acid phosphatase, inhibiting its activity and thereby affecting phosphate metabolism . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with disruptions in phosphate metabolism and cellular signaling pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with acid phosphatase affects phosphate metabolism, which is crucial for energy production and cellular signaling . These interactions can lead to changes in metabolic pathways and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transport proteins that facilitate its movement across cell membranes . This distribution is essential for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules . This localization is essential for its role in cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydropyran moiety.
Addition of the Ethan-1-ol Group: The ethan-1-ol group is typically added through a Grignard reaction or a similar nucleophilic addition reaction, where an appropriate alkyl halide reacts with the piperidine-tetrahydropyran intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The ethan-1-ol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The piperidine and tetrahydropyran rings can undergo substitution reactions, where hydrogen atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine and tetrahydropyran derivatives.
科学的研究の応用
2-(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Shares the tetrahydropyran and piperidine moieties but lacks the ethan-1-ol group.
4-(Tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a methanamine group instead of the piperidine ring.
2-(Piperidin-4-yl)ethan-1-ol: Contains the ethan-1-ol and piperidine moieties but lacks the tetrahydropyran group.
Uniqueness: 2-(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
2-[1-(oxan-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBMHWSPCCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


